2-Carbamoyl-3-nitrobenzoic acid
Overview
Description
2-Carbamoyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6N2O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of both a carbamoyl group and a nitro group attached to a benzoic acid core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-3-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of a carbamoyl group. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, which is then hydrolyzed to yield 3-nitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other metal catalysts.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-Carbamoyl-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
2-Carbamoyl-3-nitrobenzoic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
Mechanism of Action
The mechanism of action of 2-Carbamoyl-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamoyl group can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.
2-Aminobenzoic acid: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
2-Carbamoylbenzoic acid: Lacks the nitro group, resulting in different chemical properties and uses.
Uniqueness
2-Carbamoyl-3-nitrobenzoic acid is unique due to the presence of both the carbamoyl and nitro groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
Properties
IUPAC Name |
2-carbamoyl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWGHRTQOYFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331338 | |
Record name | 2-carbamoyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77326-45-5 | |
Record name | 2-carbamoyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the hydrogen bonding pattern observed in the crystal structure of 2-carbamoyl-3-nitrobenzoic acid?
A1: In the crystal structure of this compound, molecules are linked together by N—H⋯O hydrogen bonds, forming ribbons along the b axis []. These ribbons are further interconnected, creating a three-dimensional framework within the crystal lattice.
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